Oxetan-3-amine oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

There is limited information currently available on the specific scientific research applications of Oxetan-3-amine oxalate. While some chemical suppliers offer the compound "", there is a scarcity of published research data exploring its potential uses.

Here's what we can find:

Chemical Identification and Properties:

Limited Commercial Availability:

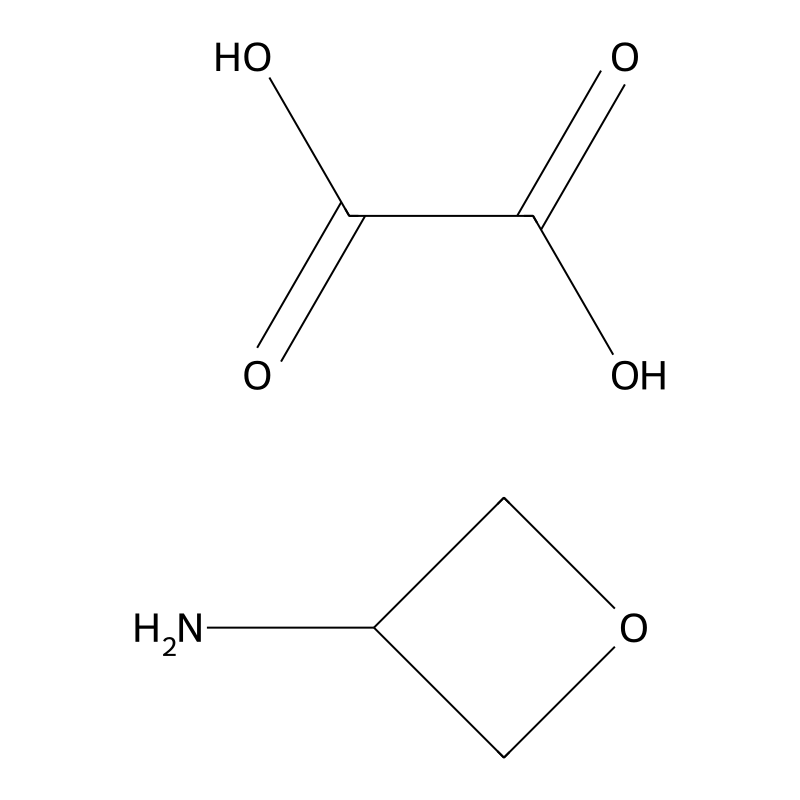

Oxetan-3-amine oxalate, also known as 3-(aminomethyl)oxetan-3-amine oxalate, is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 192.17 g/mol. The compound features an oxetane ring, which is a four-membered cyclic ether, and an aminomethyl group, contributing to its unique structural properties. Its InChI code is 1S/C4H10N2O.C2H2O4, indicating its complex molecular architecture that allows for various chemical interactions and biological activities .

Due to the absence of research on Oxetan-3-amine oxalate, its mechanism of action in any biological system or interaction with other compounds remains unknown.

- No safety information regarding flammability, reactivity, or toxicity of Oxetan-3-amine oxalate is currently documented.

Oxetan-3-amine oxalate has shown potential biological activity primarily through its role as a pharmaceutical intermediate. It has been reported to interact with several enzymes:

- Enzyme Modulation: It influences cellular processes by modulating the activity of enzymes like phosphatidylinositol 3-kinase δ and γ, impacting cell signaling pathways and gene expression.

- Cellular Effects: The compound affects cellular processes such as microtubule stability during cell division, thereby influencing cell proliferation .

Several methods exist for synthesizing oxetan-3-amine oxalate:

- Amination Reactions: Utilizing starting materials like chloromethyl derivatives of oxetanes reacted with ammonia or amines under high pressure.

- Oxidative Methods: Employing oxidants to convert precursors into the desired amine structure, often under controlled temperature and pressure conditions .

- Use of Sulfinimines: A straightforward approach involves using oxetan-3-tert-butylsulfinimine to access structurally diverse 3-aminooxetanes .

Oxetan-3-amine oxalate has several applications:

- Pharmaceutical Intermediates: It serves as a precursor in synthesizing various drug compounds, particularly those targeting specific enzyme pathways.

- Research Tool: Used in biochemical studies to understand enzyme interactions and cellular mechanisms.

Research indicates that oxetan-3-amine oxalate interacts with various proteins and enzymes, influencing their activity:

- Human Microsomal Epoxide Hydrolase: The compound has been shown to interact with this enzyme, which plays a critical role in drug metabolism.

- Enzyme Inhibition: By binding to active sites on enzymes, it can inhibit their function, thereby affecting metabolic pathways .

Similar Compounds

Several compounds share structural or functional similarities with oxetan-3-amine oxalate. These include:

| Compound Name | Molecular Formula | Similarity |

|---|---|---|

| 3-Aminomethyl-3-(hydroxymethyl)oxetane | CHNO | 0.94 |

| (R)-1-Methoxypropan-2-amine hydrochloride | CHClNO | 0.89 |

| (S)-Tetrahydrofuran-3-amine hydrochloride | CHClNO | 0.64 |

These compounds highlight the unique characteristics of oxetan-3-amine oxalate while also demonstrating its potential as a versatile building block in medicinal chemistry .

Conventional Preparation Routes

The synthesis of oxetan-3-amine oxalate primarily relies on well-established methodologies that have been adapted and optimized for this specific compound. Traditional approaches include the Williamson etherification, which remains one of the most common methods for oxetane synthesis due to its practicality and reliability [1]. This method involves the intramolecular cyclization of 1,3-diol derivatives under basic conditions, typically employing sodium hydride or potassium carbonate as the base [1].

Nucleophilic amination reactions represent another conventional route, utilizing starting materials such as chloromethyl derivatives of oxetanes reacted with ammonia or amines under high pressure conditions . These reactions typically proceed at temperatures ranging from 80-120°C and require careful control of reaction parameters to minimize side product formation. While this approach provides a direct pathway to oxetan-3-amine derivatives, the harsh conditions and potential for side reactions limit its broad applicability.

The ring contraction methodology from α-triflates of γ-lactones has emerged as a particularly effective conventional route [3]. This method employs potassium carbonate in methanol to achieve efficient contraction of the ring to oxetane-1-carboxylates, where the oxygen substituent at C3 of the oxetane is predominantly trans to the carboxylate at C2, regardless of the stereochemistry of the starting triflate [3]. Yields typically range from 70-82%, making this a synthetically attractive option for accessing functionalized oxetanes.

Synthesis from Oxetan-3-one

The synthesis of oxetan-3-amine derivatives from oxetan-3-one represents a crucial synthetic pathway that leverages the enhanced reactivity of the ketone functionality [4] [5]. Reductive amination has emerged as the predominant method for this transformation, offering high selectivity and compatibility with various amine nucleophiles [6] [7].

Direct reductive amination protocols typically employ sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents [8] [6]. The reaction proceeds through imine formation followed by selective reduction, avoiding the complications associated with multiple alkylations that plague direct alkylation methods [6]. Optimal conditions generally involve dichloromethane or acetonitrile as solvent at room temperature to 60°C for 12-24 hours, achieving yields of 70-85% [8].

Advanced benzotriazole-mediated protocols represent a significant advancement in this area [4] [5]. This operationally simple procedure exploits the enhanced reactivity of oxetan-3-one to form amine-benzotriazole intermediates, which are then reacted with various aliphatic and aromatic organometallic reagents under mild conditions [4]. The method demonstrates broad applicability and enables the synthesis of derivatives that were previously difficult or impossible to produce, with yields ranging from good to high levels [4].

Enzymatic reductive amination using imine reductases (IREDs) and reductive aminases (RedAms) has shown promise for sustainable synthesis [7]. These biocatalytic approaches can achieve near-quantitative conversion under mild conditions and offer excellent stereoselectivity, though they require specialized enzyme systems and cofactor regeneration [7].

Salt Formation with Oxalic Acid

The formation of oxalate salts represents a critical step in the synthesis and purification of oxetan-3-amine derivatives. Direct salt formation involves the reaction of the free amine with oxalic acid under controlled conditions to ensure optimal crystal formation and purity [10].

The oxalate salt formation process typically employs stoichiometric amounts of oxalic acid in an appropriate solvent system . Crystallization conditions are crucial for achieving high purity products, with parameters such as temperature, concentration, and solvent choice significantly influencing the final crystal quality [11] [12]. The process generally involves dissolving the crude amine in water or an alcohol-water mixture, followed by controlled addition of oxalic acid solution and subsequent crystallization at reduced temperatures [11].

Bis(N-methyloxetan-3-amine) oxalate synthesis demonstrates the versatility of oxalate salt formation, featuring a 1:1 stoichiometric ratio with molecular formula C₁₀H₂₀N₂O₆ [10]. The oxetane rings adopt a puckered conformation while the oxalate moiety acts as a counterion, forming hydrogen bonds with the amine groups at distances of 2.7-3.1 Å [10]. This salt exhibits thermal stability up to 200°C, primarily involving oxalate decarboxylation and oxetane ring fragmentation upon decomposition [10].

Quality control parameters for oxalate salt formation include monitoring crystallization temperature (typically 5-15°C), pH control, and purification through recrystallization [11]. The resulting oxalate salts demonstrate enhanced aqueous solubility and improved handling characteristics compared to the free base forms [13].

Improved and Optimized Synthesis Methods

Recent advances in oxetan-3-amine synthesis have focused on developing more efficient, environmentally friendly, and scalable methodologies. Gold-catalyzed one-step synthesis from readily available propargylic alcohols represents a significant breakthrough [14] [15]. This reaction proceeds without exclusion of moisture or air in an "open flask" setup, with oxetan-3-one prepared in one step from propargyl alcohol in fairly good yield [14] [15].

Microreactor technology has emerged as a transformative approach for oxetane synthesis [16] [17]. These systems offer advantages including high heat and mass transfer coefficients, excellent mixing performance, easy temperature control, and safe, controllable processes compared to conventional reactors [17]. The microreactor methodology enables continuous production with residence times of 30-60 seconds at temperatures of 50-300°C, achieving yields of 75-90% while minimizing formation of high-boiling byproducts [16] [17].

Flow chemistry protocols represent another significant advancement, enabling transition from batch to continuous processing . Key optimized parameters include residence times of 30-60 seconds at 100°C, catalyst loadings of 0.5 mol% Pd(OAc)₂ with appropriate ligands, and in-line liquid-liquid extraction to minimize manual handling . Pilot-scale runs of 100 g achieve >90% yield with <1% impurities .

Strain-release-driven methodologies exploit the enhanced reactivity of the oxetane ring system [19] [20]. These approaches enable gram-scale synthesis of various small building blocks including amines, carboxylic acids, terminal alkynes, alcohols, thiols, and aldehydes [19] [20]. The optimization includes addressing potential instability of the oxetane ring through careful selection of reaction conditions and protecting group strategies [19] [20].

Scale-up and Process Development Considerations

Industrial-scale synthesis of oxetan-3-amine oxalate requires careful consideration of multiple factors to ensure safe, efficient, and economical production. Temperature control systems become increasingly critical at larger scales, with laboratory precision of ±2°C expanding to ±5°C control systems at pilot scale and requiring advanced process control at industrial scale [21] [17].

Process intensification through microreactor technology offers significant advantages for large-scale production [17]. The small size requirements for reaction devices, reduced floor space for production sites, and decreased human resource needs contribute to improved process safety and economics [17]. Additionally, the continuous nature of microreactor processes enables better heat and mass transfer, reduced reaction times, and improved production efficiency [17].

Critical scale-up challenges include hot spot formation due to the exothermic nature of many oxetane-forming reactions [21]. Local temperature excursions can lead to oxetane ring opening and formation of unwanted byproducts [21]. Process designs must incorporate adequate heat removal capacity and temperature monitoring throughout the reactor system.

Stability considerations during scale-up are particularly important for oxetane compounds due to their propensity for ring-opening under acidic conditions [19] [21]. The data sets available on relevant properties of oxetane compounds remain limited, hampering data-based predictions for scale-up parameters [21]. Process development must therefore include extensive pilot-scale testing to establish operating windows that maintain product quality while maximizing yield.

Purification and isolation strategies require optimization for large-scale operations. While laboratory-scale synthesis often relies on column chromatography, industrial processes favor crystallization-based purification methods . The development of continuous crystallization processes enables better control of particle size distribution and crystal quality while reducing processing time and equipment requirements.

Quality assurance protocols must evolve from simple analytical methods like thin-layer chromatography and nuclear magnetic resonance analysis at laboratory scale to real-time monitoring systems at industrial scale . Implementation of process analytical technology enables continuous monitoring of critical quality attributes and facilitates rapid response to process deviations.

Environmental and safety considerations become paramount at industrial scale. Zero waste protocols and comprehensive safety systems replace the simpler fume hood and personal protective equipment approaches used in laboratory settings . Regulatory compliance requirements increase significantly, necessitating detailed documentation of all process parameters and their impact on product quality and safety.